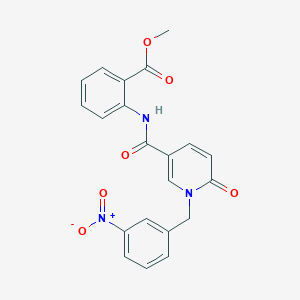

Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate” is a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a benzene ring (a six-membered ring with six carbon atoms), and several functional groups including a nitro group (-NO2), a carboxamide group (-CONH2), and a benzoate ester group (-CO2CH3) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including nitration, acylation, bromination, and esterification . The exact order and conditions of these reactions would depend on the desired product and the specific reagents used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the pyridine and benzene rings and the various functional groups .Chemical Reactions Analysis

This compound could undergo a variety of chemical reactions, depending on the conditions and reagents used. These could include further nitration reactions, substitutions at the benzylic position, and reactions involving the carboxamide or benzoate ester groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications

Beta-Lactamase Inhibition

A study by Gottstein, Haynes, and McGregor (1982) explores the synthesis and beta-lactamase inhibitory properties of compounds, including the use of p-nitrobenzyl groups in the context of developing potent beta-lactamase inhibitors. This research highlights the potential of certain derivatives in combating bacterial resistance to beta-lactams, although effectiveness varied against different bacterial beta-lactamases. The study underscores the complex nature of designing inhibitors that are both broad-spectrum and efficacious in vivo (Gottstein, Haynes, & McGregor, 1982).

Photorearrangement Studies

Research by Zhu, Schnabel, and Schupp (1987) delves into the formation and decay of nitronic acid in the photorearrangement of o-nitrobenzyl esters, providing insights into the photochemical behavior of these compounds. This study contributes to our understanding of how nitrobenzyl groups can be manipulated through light to achieve specific chemical transformations, which is relevant for designing light-responsive materials or molecules with controllable activation (Zhu, Schnabel, & Schupp, 1987).

Metabolic Enzyme Activity Elucidation

Higuchi and Shiobara (1980) utilized stable isotope techniques to study the metabolism of nicardipine hydrochloride in dogs, demonstrating the importance of these methods in understanding drug metabolism and enzyme activity saturation. Such research is vital for drug development, providing critical data on how drugs are processed in the body and how to optimize their pharmacokinetic profiles (Higuchi & Shiobara, 1980).

Mechanism of Action

Target of Action

Compounds with similar structures often target proteins or enzymes involved in biochemical pathways .

Mode of Action

Based on its structure, it may undergo reactions at the benzylic position, which can be resonance stabilized . This could potentially alter the function of its target, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures often affect pathways involving the targets they bind to .

Result of Action

The effects would likely be related to the function of the compound’s targets and the biochemical pathways they are involved in .

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 2-[[1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6/c1-30-21(27)17-7-2-3-8-18(17)22-20(26)15-9-10-19(25)23(13-15)12-14-5-4-6-16(11-14)24(28)29/h2-11,13H,12H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNWAPYSFIODAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[2-hydroxy-3-(4-methylphenoxy)propyl]-1,3-dimethyl-8-[(E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2749853.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2749856.png)

![Ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2749860.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2749862.png)

![3-Methyl-7-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2749866.png)

![4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2749871.png)

![(1R,2R)-2-[(5-Methylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2749874.png)

![1-(4-Chlorophenyl)sulfonyl-4-[(2-methoxyphenyl)sulfanylmethyl]piperidin-4-ol](/img/structure/B2749875.png)